molecular formula C18H13ClN2O B2384829 (E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 898920-91-7

(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2384829
CAS No.: 898920-91-7
M. Wt: 308.77
InChI Key: VSONOOXLTCSCTJ-ACCUITESSA-N
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Description

(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a chlorobenzylidene group attached to a dihydropyrroloquinazolinone core. The presence of the chlorobenzylidene moiety imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Dihydropyrrolo Moiety: The quinazolinone core is then modified to introduce the dihydropyrrolo group. This step often involves the use of reagents such as alkyl halides or amines under controlled conditions.

    Addition of the Chlorobenzylidene Group: The final step involves the condensation of the modified quinazolinone with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and potentially biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: It can bind to and inhibit the activity of enzymes or receptors involved in key biological processes, such as cell proliferation and inflammation.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the quinazolinone core and the chlorobenzylidene group, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-14-7-5-12(6-8-14)11-13-9-10-21-16-4-2-1-3-15(16)18(22)20-17(13)21/h1-8,11H,9-10H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSONOOXLTCSCTJ-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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